molecular formula C18H14N2O4 B3982854 3-methoxy-N-(2-nitrophenyl)-2-naphthamide

3-methoxy-N-(2-nitrophenyl)-2-naphthamide

Cat. No. B3982854
M. Wt: 322.3 g/mol
InChI Key: KRZUPSLKUXVPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-nitrophenyl)-2-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a naphthamide derivative that has a nitrophenyl group attached to it, and its chemical formula is C19H14N2O4.

Scientific Research Applications

3-methoxy-N-(2-nitrophenyl)-2-naphthamide has been studied for its potential applications in various fields such as drug discovery, bioimaging, and material science. This compound has been shown to have a high binding affinity for amyloid beta (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease. This compound can be used as a tool for the detection and quantification of Aβ peptides in biological samples. This compound can also be used as a building block for the synthesis of fluorescent probes and sensors for bioimaging applications. This compound has been incorporated into polymer matrices for the development of functional materials with tunable properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide involves the formation of a complex with Aβ peptides through hydrogen bonding and π-π interactions. This complex formation results in a change in the fluorescence properties of this compound, which can be detected and quantified using spectroscopic techniques. The binding of this compound to Aβ peptides can also lead to the inhibition of Aβ aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. This compound has been used as a fluorescent probe for the imaging of Aβ plaques in mouse brain tissue. This compound has also been shown to inhibit the formation of Aβ fibrils and reduce the toxicity of Aβ peptides in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-N-(2-nitrophenyl)-2-naphthamide in lab experiments include its high binding affinity for Aβ peptides, its low toxicity and good biocompatibility, and its fluorescence properties that allow for easy detection and quantification. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes.

Future Directions

There are several future directions for the research and development of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide. These include the synthesis of this compound derivatives with improved solubility and stability, the development of this compound-based fluorescent probes and sensors for in vivo imaging applications, and the investigation of the potential therapeutic effects of this compound for the treatment of Alzheimer's disease. This compound can also be used as a building block for the synthesis of functional materials with tunable properties for various applications.

properties

IUPAC Name

3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-11-13-7-3-2-6-12(13)10-14(17)18(21)19-15-8-4-5-9-16(15)20(22)23/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUPSLKUXVPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-(2-nitrophenyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.